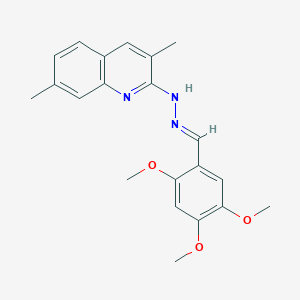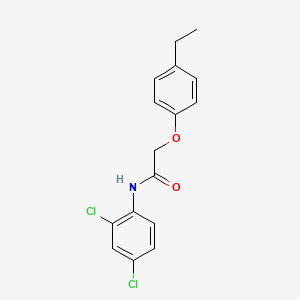![molecular formula C18H18N2O4 B5868299 methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPB is a derivative of benzoylphenylurea and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is not fully understood, but it is believed to act by modulating the activity of ion channels and receptors. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to inhibit the activity of the GABA receptor, which plays a key role in the regulation of neuronal excitability. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has also been found to modulate the activity of the TRPV1 ion channel, which is involved in the perception of pain and temperature.
Biochemical and Physiological Effects:
methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate inhibits the growth of cancer cells by inducing apoptosis. methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has also been found to modulate the activity of ion channels and receptors, which can lead to changes in neuronal excitability and pain perception. In addition, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit insecticidal properties, making it a potential candidate for use as a pesticide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is its ability to modulate the activity of ion channels and receptors, making it a valuable tool for studying the physiology of neurons. However, one of the limitations of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many future directions for research on methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate. One potential area of research is the development of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate derivatives with improved efficacy and reduced toxicity. Another potential area of research is the investigation of the mechanism of action of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate, which could lead to the development of new drugs for the treatment of neurological disorders. Finally, the insecticidal properties of methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate could be further explored for use as a pesticide.
Synthesemethoden
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is synthesized by reacting 4-aminobenzoyl chloride with propionamide to form 4-(propionylamino)benzoyl chloride. This intermediate compound is then reacted with methyl 2-aminobenzoate in the presence of a base to form methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate. The overall reaction is shown below:
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including agriculture, cancer research, and neuroscience. In agriculture, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to exhibit insecticidal properties and has been used as a pesticide to control various pests. In cancer research, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In neuroscience, methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
methyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-16(21)19-13-10-8-12(9-11-13)17(22)20-15-7-5-4-6-14(15)18(23)24-2/h4-11H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTRRWRYZFDISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5868240.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)




![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)

